1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde

Catalog No.
S11305607
CAS No.
M.F
C6H7IN2O
M. Wt
250.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde

Product Name

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-ethyl-3-iodopyrazole-4-carbaldehyde

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

InChI

InChI=1S/C6H7IN2O/c1-2-9-3-5(4-10)6(7)8-9/h3-4H,2H2,1H3

InChI Key

OCEPKNWJCQXGLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)I)C=O

1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. Specifically, it features an ethyl group at position 1, an iodine atom at position 3, and an aldehyde functional group at position 4. Its molecular formula is C6H7IN2OC_6H_7IN_2O and its molecular weight is approximately 250.04 g/mol . This compound belongs to the pyrazole family, which is notable for its diverse biological activities and applications across medicinal chemistry, agrochemistry, and materials science.

  • Substitution Reactions: The iodine atom at position 3 can be substituted with various nucleophiles such as amines, thiols, and alkoxides through nucleophilic substitution reactions.
  • Oxidation Reactions: The ethyl group can be oxidized to yield corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

The biological activity of 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde has been explored in various scientific studies. It has shown potential as a building block for the synthesis of bioactive molecules with therapeutic properties, including:

  • Antimicrobial Activity: Exhibits effectiveness against certain bacterial strains.
  • Anti-inflammatory Properties: May reduce inflammation in biological systems.
  • Anticancer Potential: Shows promise in the development of compounds targeting cancer cells .

Several synthesis methods have been developed for 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde:

  • Iodination of 1-Ethyl-1H-Pyrazole: This common method involves the reaction of 1-ethyl-1H-pyrazole with iodine or an iodine-containing reagent in the presence of an oxidizing agent. Controlled reaction conditions are essential for achieving high yield and regioselectivity.
  • Aldehyde Formation: The introduction of the aldehyde group can be achieved through various synthetic routes that typically involve oxidation steps following the iodination process .

The applications of 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde span multiple fields:

  • Medicinal Chemistry: Serves as a precursor for synthesizing various bioactive compounds with potential therapeutic effects.
  • Agrochemistry: Utilized in developing agrochemicals such as herbicides and fungicides due to its ability to interact with biological targets in plants and fungi.
  • Materials Science: Employed in creating advanced materials like organic semiconductors and conductive polymers due to its unique electronic properties .

Interaction studies involving 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde focus on its binding affinity and reactivity with biological macromolecules. Research indicates that its unique structure allows it to interact effectively with various biological targets, enhancing its potential as a therapeutic agent. Studies often involve assessing its interactions with proteins and enzymes relevant to disease pathways, contributing to the development of targeted therapies .

When comparing 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde with other similar compounds, several notable derivatives emerge:

Compound NameStructural DifferencesUnique Features
1-Methyl-3-iodo-1H-pyrazoleMethyl group instead of ethyl at position 1Different reactivity and potentially varied biological activity due to smaller alkyl group.
3-Iodo-1H-pyrazoleLacks the ethyl group at position 1Altered chemical properties and applications due to absence of ethyl substituent.
1-Ethyl-3-bromo-1H-pyrazoleBromine atom instead of iodine at position 3Different substitution patterns and reaction conditions due to bromine's lower reactivity compared to iodine.

The uniqueness of 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde lies in its specific combination of the ethyl group and iodine atom, which contribute distinct reactivity profiles and broaden its potential applications across scientific disciplines .

Electrophilic Cyclization Strategies Using Molecular Iodine

Electrophilic cyclization utilizing molecular iodine has emerged as a robust method for introducing iodine at the pyrazole C-3 position. Zora et al. demonstrated that α,β-alkynic hydrazones derived from propargyl aldehydes undergo iodocyclization in the presence of I₂ and NaHCO₃, yielding 4-iodopyrazoles with >80% efficiency [4]. For 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde, this approach involves condensing ethyl hydrazine with propargyl aldehyde precursors to form intermediate hydrazones, which cyclize via iodine electrophilicity (Figure 1). The reaction proceeds through iodonium ion formation at the alkyne terminus, followed by nucleophilic attack by the hydrazone nitrogen to form the pyrazole ring.

Key to regioselectivity is the electronic nature of the alkyne substituents. Electron-withdrawing groups on the propargyl aldehyde favor iodination at the C-3 position, as observed in the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives [1]. Lower temperatures (-40°C) enhance selectivity by slowing competing pathways, though yields may drop due to incomplete conversion [1] [4].

Table 1: Iodocyclization Conditions for 3-Iodopyrazole Derivatives

SubstrateI₂ Equiv.Temp. (°C)Yield (%)Regioselectivity (C-3:C-4)
Propargyl aldehyde (R=Et)1.225783:1
Propargyl ketone (R=Ph)1.50854:1
Ethyl propargyl ether1.0-40655:1

Palladium-Catalyzed Cross-Coupling Precursor Development

Palladium-catalyzed cross-coupling reactions enable modular construction of the pyrazole core. The Sonogashira reaction, in particular, has been employed to install alkynyl groups at the C-4 position prior to formylation. For example, 1-ethyl-3-iodo-1H-pyrazole intermediates generated via iodocyclization undergo Sonogashira coupling with terminal alkynes under Pd(PPh₃)₄/CuI catalysis, yielding 4-alkynyl derivatives [1] [2]. Subsequent oxidation of the alkyne to a carbonyl group (e.g., using KMnO₄ or O₃) furnishes the carbaldehyde functionality.

Grignard reagents further enhance precursor diversification. Treatment of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole with ethylmagnesium bromide facilitates iodide displacement, forming 3-ethyl derivatives that are deprotected to yield 1-ethyl-3-iodo-1H-pyrazole [1]. PdCl₂(dtbpf) and related catalysts improve coupling efficiency in sterically hindered systems, as evidenced by 85–90% yields in Suzuki-Miyaura reactions of analogous indazole derivatives [6].

Optimization of Acetylenic Hydrazone Cyclization Pathways

Cyclization of acetylenic hydrazones represents a versatile route to 3-iodopyrazoles. Zhao and Wang’s Pd-catalyzed oxidative carbonylation strategy converts arylhydrazines and alkynes into ynones, which undergo Michael addition and cyclization to form trisubstituted pyrazoles [2]. For 1-ethyl-3-iodo-1H-pyrazole-4-carbaldehyde, this method permits simultaneous introduction of the ethyl and iodine groups via carefully tuned hydrazine and alkyne precursors.

Mechanistic studies reveal that electron-deficient alkynes accelerate cyclization by stabilizing transition states through conjugation. For instance, propargyl aldehydes with nitro substituents achieve 90% conversion within 2 hours, compared to 60% for alkyl-substituted analogs [4]. Solvent polarity also plays a critical role: DMF enhances cyclization rates by stabilizing ionic intermediates, while THF favors slower, more selective pathways [3].

Solvent and Catalyst Effects on Regioselectivity

Regioselectivity in pyrazole synthesis is profoundly influenced by solvent and catalyst choice. Polar aprotic solvents (e.g., DMSO, DMF) promote electrophilic iodination at the C-3 position by stabilizing iodonium intermediates, whereas nonpolar solvents (e.g., toluene) favor C-4 substitution due to reduced solvation of the electrophile [1] [4]. For example, iodocyclization in DMSO at -10°C yields a 3:1 ratio of C-3 to C-4 products, compared to a 1:2 ratio in toluene [1].

Catalyst design further modulates selectivity. PdO₂ nanoparticles immobilized on silica gel enhance cross-coupling efficiency at the C-4 position, enabling 92% yield in Suzuki reactions of 1H-indazole derivatives [6]. Similarly, Selectfluor additives in I₂-mediated cyclizations improve iodine incorporation at C-3 by oxidizing transient iodide intermediates, as demonstrated in Wan et al.’s three-component pyrazole synthesis [2].

Table 2: Solvent and Catalyst Impact on Regioselectivity

SolventCatalystTemp. (°C)C-3:C-4 RatioYield (%)
DMSONone-103:178
ToluenePd(PPh₃)₄251:265
DMFPdCl₂(dtbpf)504:188
EtOHPdO₂/SiO₂802:191

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

249.96031 g/mol

Monoisotopic Mass

249.96031 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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